molecular formula C18H21IN2O2S B14002715 1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide CAS No. 80568-66-7

1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide

Cat. No.: B14002715
CAS No.: 80568-66-7
M. Wt: 456.3 g/mol
InChI Key: NVDRCEPSERRNDL-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique chemical structure, which imparts specific properties that make it valuable for scientific research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide can be achieved through multiple synthetic routes. One common method involves the reduction of 1,4-diamino-5,8-dihydroxyanthraquinone or 1,5-diamino-4,8-dihydroxyanthraquinone with sodium dithionite (Na2S2O4) and sodium hydroxide (NaOH) in water to produce the leuco derivative. This intermediate is then condensed with N,N-dimethylethylene-1,2-diamine in refluxing ethanol and reoxidized by air to yield the desired compound. Finally, the compound is treated with meta-chloroperoxybenzoic acid (MCPBA) in dichloromethane to afford the target bis-N-oxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like MCPBA.

    Reduction: Reduction reactions can be performed using agents like sodium dithionite.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: MCPBA in dichloromethane.

    Reduction: Sodium dithionite and sodium hydroxide in water.

    Substitution: Various nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA yields the bis-N-oxide derivative, while reduction with sodium dithionite produces the leuco derivative.

Scientific Research Applications

1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells. Additionally, it can interfere with the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, further enhancing its anti-tumor activity .

Comparison with Similar Compounds

Similar Compounds

    1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione: Another topoisomerase II inhibitor with similar anti-tumor properties.

    3-[2-(dimethylamino)ethylamino]-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid: Exhibits cytotoxic activity against cancer cells.

Uniqueness

1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide is unique due to its specific chemical structure, which imparts distinct properties such as high chromophoric activity and the ability to inhibit topoisomerase II. These characteristics make it particularly valuable for research and industrial applications.

Properties

CAS No.

80568-66-7

Molecular Formula

C18H21IN2O2S

Molecular Weight

456.3 g/mol

IUPAC Name

1-[2-(dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide

InChI

InChI=1S/C18H20N2O2S.HI/c1-11-7-8-12(19-9-10-20(2)3)15-17(22)16-13(21)5-4-6-14(16)23-18(11)15;/h4-8,19,21H,9-10H2,1-3H3;1H

InChI Key

NVDRCEPSERRNDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)NCCN(C)C)C(=O)C3=C(C=CC=C3S2)O.I

Origin of Product

United States

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